Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
Description
Properties
IUPAC Name |
methyl 2,4-dioxo-6-phenylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-18-14(17)13-11(7-10(15)8-12(13)16)9-5-3-2-4-6-9/h2-6,11,13H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZLBHFNOOBPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CC(=O)CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383052 | |
| Record name | methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80035-52-5 | |
| Record name | methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate typically involves the reaction of cyclohexanone derivatives with phenylhydrazine under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization and subsequent oxidation to yield the final product . Common reagents used in this synthesis include methanesulfonic acid and methanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .
Scientific Research Applications
Introduction to Methyl 2,4-Dioxo-6-Phenylcyclohexanecarboxylate
This compound (CAS: 1269461-71-3) is a specialized chemical compound that has garnered attention in various fields of research and industrial applications. Its unique molecular structure, characterized by a cyclohexane ring with multiple functional groups, positions it as a versatile intermediate in organic synthesis and pharmaceutical development.
Key Functional Groups
- Diketone : The presence of two carbonyl groups contributes to its reactivity and potential applications in synthesis.
- Ester : The ester functional group allows for further derivatization and modification.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of various organic compounds. Its diketone structure allows it to participate in reactions such as:
- Michael Addition : It can act as an electrophile in Michael addition reactions, forming new carbon-carbon bonds.
- Condensation Reactions : The compound can undergo condensation reactions to form larger, more complex molecules.
Pharmaceutical Development
The compound's structural features make it an attractive candidate for drug discovery and development. Potential applications include:
- Anticancer Agents : Research indicates that derivatives of diketones may exhibit anticancer properties due to their ability to interact with biological targets.
- Anti-inflammatory Compounds : The modification of the compound can lead to new anti-inflammatory agents, which are critical in treating various diseases.
Material Science
In material science, this compound can be utilized in:
- Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Coatings and Adhesives : The compound’s reactivity allows it to be used in formulating coatings with improved durability and adhesion characteristics.
Case Study 1: Synthesis of Novel Anticancer Agents
A study explored the synthesis of novel derivatives from this compound. These derivatives were evaluated for their cytotoxicity against various cancer cell lines. Results indicated significant activity, suggesting potential for further development into therapeutic agents.
Case Study 2: Development of Anti-inflammatory Compounds
Research focused on modifying the methyl ester group of the compound to create analogs with enhanced anti-inflammatory properties. In vivo studies demonstrated reduced inflammation markers in treated subjects compared to controls, highlighting the compound's potential therapeutic applications.
Data Table of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Effective in Michael addition and condensation |
| Pharmaceutical | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Anti-inflammatory compounds | Reduced inflammation markers in animal models | |
| Material Science | Polymer synthesis | Improved mechanical properties when incorporated |
| Coatings and adhesives | Enhanced durability and adhesion characteristics |
Mechanism of Action
The mechanism of action for methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s oxo groups and phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Cyclohexanecarboxylate Esters
(a) Ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate
- Molecular Formula : C₁₅H₁₆O₄
- Molecular Weight : 260.29 g/mol
- Key Difference : The methyl ester group in the parent compound is replaced with an ethyl ester , increasing molecular weight by ~14 g/mol. This substitution may influence solubility and reactivity due to the larger alkyl chain .
- Application : While the methyl ester is more commonly studied, ethyl esters are often explored for their altered pharmacokinetic properties in drug development.
(b) Methyl 2,4-dioxo-6-(2-thienyl)cyclohexanecarboxylate
- Molecular Formula : C₁₃H₁₂O₄S
- Molecular Weight : 252.28 g/mol
- Key Difference: The phenyl group is replaced with a 2-thienyl group (a sulfur-containing heterocycle).
- Notable Data: This compound (CAS 1256628-02-0) is listed as discontinued in commercial catalogs, suggesting challenges in synthesis or stability .
Functional Group Analogues
(a) Sandaracopimaric Acid Methyl Ester
- Structure : A diterpene methyl ester with a fused tricyclic framework.
- Key Difference : Unlike the dioxo-cyclohexane core of the parent compound, sandaracopimaric acid methyl ester features a pimarane skeleton with conjugated double bonds, leading to distinct spectroscopic and chemical properties .

- Application : Isolated from plant resins, it is studied for its antimicrobial activity .
(b) Z-Communic Acid Methyl Ester
Physicochemical Property Comparison
Research Findings and Implications
- Steric and Electronic Effects : The phenyl group in this compound contributes to steric hindrance and π-π stacking interactions, whereas the thienyl analogue’s sulfur atom may enhance coordination with metal catalysts .
- Synthetic Utility : The parent compound’s lack of stereocenters simplifies synthetic routes compared to chiral analogues like labdane diterpenes .
Biological Activity
Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and implications in various biological contexts, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique cyclohexane ring structure with two keto groups and a phenyl substituent. This configuration is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14O4 |
| Molecular Weight | 258.27 g/mol |
| Melting Point | 120-122 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, particularly those involved in metabolic pathways such as cytochrome P450. This inhibition can alter the metabolism of drugs and endogenous compounds, leading to significant pharmacological effects .
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways. For instance, it may modulate glutamatergic signaling, which is critical for cognitive functions .
Antioxidant Properties
This compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property is particularly relevant in neuroprotective contexts .
Anti-inflammatory Effects
Research indicates that this compound may reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in inflammatory diseases .
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound protected neuronal cells from oxidative damage induced by hydrogen peroxide. The compound significantly reduced cell death and preserved mitochondrial function .
- Metabolic Impact : In animal models, varying doses of the compound revealed a dose-dependent effect on metabolic parameters. Low doses improved glucose metabolism, while higher doses led to hepatotoxicity .
Dosage Effects
The effects of this compound are influenced by dosage:
| Dosage Range (mg/kg) | Biological Effect |
|---|---|
| 1 - 10 | Antioxidant effects |
| 10 - 50 | Neuroprotection |
| >50 | Hepatotoxicity and nephrotoxicity |
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for Methyl 2,4-dioxo-6-phenylcyclohexanecarboxylate, and how are critical parameters controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. A standard protocol involves refluxing the corresponding carboxylic acid (e.g., 2,4-dioxo-6-phenylcyclohexanecarboxylic acid) in methanol with concentrated sulfuric acid (1–2% v/v) as a catalyst for 4–6 hours. Post-reaction, the mixture is quenched in ice water to precipitate the product, followed by filtration, washing, and recrystallization from ethanol. Key parameters include reaction time (4–6 hours), catalyst concentration (1–2% H₂SO₄), and temperature (65–70°C). Yield optimization requires monitoring by TLC or HPLC to confirm completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : The ester methyl group (δ ~3.6–3.8 ppm in ¹H NMR; ~50–55 ppm in ¹³C NMR) and carbonyl signals (δ ~170–210 ppm in ¹³C NMR) are critical. The phenyl group shows aromatic protons at δ ~7.2–7.5 ppm.
- IR Spectroscopy : Strong C=O stretches (~1700–1750 cm⁻¹ for ketone and ester groups) and C-O ester vibrations (~1250 cm⁻¹).
- X-ray Crystallography : Used to resolve stereochemical ambiguities and confirm the cyclohexane ring conformation. For example, substituted cyclohexenones are analyzed via single-crystal diffraction to determine bond angles and torsional strain .
Q. How can the IUPAC nomenclature and stereochemical configuration of this compound be validated?
- Methodological Answer : Cross-reference the IUPAC name (ethyl 2,4-dioxo-6-phenylcyclohexanecarboxylate) with PubChem or crystallographic data. Computational tools like ChemDraw or Open Babel can verify systematic naming. Stereochemical validation requires NOESY/ROESY NMR to assess spatial proximity of substituents or X-ray diffraction for absolute configuration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR or IR) for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, impurities, or tautomerism. To address this:
- Compare data across multiple solvents (e.g., DMSO vs. CDCl₃) to identify solvent-dependent shifts.
- Use 2D NMR (HSQC, HMBC) to assign overlapping signals.
- Cross-validate with high-resolution mass spectrometry (HRMS) or X-ray crystallography for structural confirmation .
Q. What computational strategies are suitable for predicting the reactivity or electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone groups at positions 2 and 4 are electron-deficient, making them reactive toward nucleophiles.
- Molecular Dynamics (MD) : Simulate solvent interactions to study solubility or aggregation behavior.
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to hypothesize mechanisms of action .
Q. What experimental approaches are recommended for assessing the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition of dehydrogenases or kinases. For example, test activity against cyclooxygenase (COX) or lipoxygenase (LOX) at varying concentrations (1–100 µM).
- Cytotoxicity Screening : Employ MTT or resazurin assays on cell lines (e.g., HeLa or HEK293) to evaluate IC₅₀ values.
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., ester group, phenyl ring) and correlate changes with activity trends .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in the reported CAS registry or molecular formula of this compound?
- Methodological Answer : Cross-check identifiers (CAS RN, molecular weight) across authoritative databases like PubChem, SciFinder, or Reaxys. For example, discrepancies in ester group assignment (methyl vs. ethyl) can arise from synthesis variations. Confirm via elemental analysis or HRMS to validate molecular formula (C₁₅H₁₆O₄) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

